1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene
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Overview
Description
1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene is an organic compound that features a benzene ring substituted with two 5-methyl-1,2,4-oxadiazole groups. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their diverse applications in various fields, including material science, medicinal chemistry, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene typically involves the reaction of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan with appropriate reagents under controlled conditions . One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions are carefully optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxadiazole rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic or nucleophilic reagents such as halogens or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds .
Scientific Research Applications
1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s reactivity is influenced by its aromaticity and the presence of the oxadiazole rings, which can interact with various enzymes and receptors . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high density and thermal stability.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another high-density, thermally stable oxadiazole derivative.
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: A water-stable oxadiazole derivative with high oxygen content.
Uniqueness
1,3-Bis(5-methyl-1,2,4-oxadiazol-3-yl)benzene is unique due to its specific substitution pattern and the presence of methyl groups on the oxadiazole rings. This structural feature imparts distinct chemical and physical properties, making it suitable for various applications in material science, medicinal chemistry, and high-energy materials .
Properties
IUPAC Name |
5-methyl-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-13-11(15-17-7)9-4-3-5-10(6-9)12-14-8(2)18-16-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJHOYMQHUVLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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